molecular formula C16H19ClN4O2S B2933908 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide CAS No. 923220-50-2

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide

Cat. No.: B2933908
CAS No.: 923220-50-2
M. Wt: 366.86
InChI Key: JYZQBRVKTUOZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized . The aim was to improve the druggability of target compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiazol-urea backbone, which is an important aromatic heterocyclic moiety in a large number of anticancer agents .


Chemical Reactions Analysis

The synthesis of these compounds involves the reaction of commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone with thiourea in absolute ethanol . All nitro compounds were reduced completely with Fe-NH4Cl under standard condition to readily give the corresponding amines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 380.89 and a molecular formula of C17H21ClN4O2S. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antimicrobial and Antitubercular Applications

Compounds with thiazolidinone and azetidinone structures, including those with chlorophenyl and pyrimidinyl moieties, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities against various microorganisms. These compounds, through their structural configurations, exhibit significant potential in addressing infectious diseases caused by bacteria and fungi, as well as tuberculosis (Patel et al., 2006).

Antitumor and Anticancer Applications

Novel thiazole urea derivatives have been developed, with some showing promising antitumor activities. These compounds were synthesized through reactions involving substituted phentyl thiazoles and dichloro isocyanatobenzene, demonstrating the role of thiazole derivatives in developing potential cancer therapeutics (Ling et al., 2008). Additionally, certain thiazole analogues possessing urea, thiourea, and selenourea functionality have been identified as potent antioxidants, indicating their potential in managing oxidative stress-related conditions, including cancer (Bhaskara Reddy et al., 2015).

Anti-inflammatory and Analgesic Applications

The exploration of thiazolyl acetamide derivatives for their anti-inflammatory, analgesic, and antipyretic properties has led to the identification of compounds with significant activity profiles. These findings suggest the utility of thiazole derivatives in developing new treatments for inflammatory and pain conditions (Newbould, 1969).

Antioxidant Applications

Urea, thiourea, and selenourea derivatives with thiazole moieties have demonstrated in vitro antioxidant activity, showcasing the potential of these compounds in combating oxidative stress and related diseases (Bhaskara Reddy et al., 2015).

Safety and Hazards

The compound is not intended for human or veterinary use. It is for research use only. Detailed safety and hazard information is not available in the search results.

Future Directions

The compound represents a novel C-RAF/FLT3 inhibitor deserving further investigation . It has potential applications in the development of new anticancer drugs .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-10(2)8-18-14(22)7-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZQBRVKTUOZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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